Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Fragment-based drug discovery Lipophilic ligand efficiency (LLE) Physicochemical property optimization

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 2089291-71-2, C₉H₈BrN₃O₂, MW 270.08) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine scaffold family. The compound features a bromine atom at the 3-position and an ethyl ester at the 5-position of the fused pyrazole-pyridine core, providing two orthogonal reactive handles for sequential derivatization.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 2089291-71-2
Cat. No. B13003252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
CAS2089291-71-2
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(NN=C2C=N1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)
InChIKeyCLDJUOQSJSFBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 2089291-71-2): Pyrazolopyridine Building Block for Fragment-Based Drug Discovery


Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 2089291-71-2, C₉H₈BrN₃O₂, MW 270.08) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine scaffold family . The compound features a bromine atom at the 3-position and an ethyl ester at the 5-position of the fused pyrazole-pyridine core, providing two orthogonal reactive handles for sequential derivatization. The pyrazolo[3,4-c]pyridine scaffold has been computationally identified as an underutilized heteroaromatic ring system of the future for fragment-based drug discovery (FBDD) [1], and 5-halo variants have been explicitly demonstrated as versatile growth-vector scaffolds capable of selective elaboration at four distinct positions (N-1, N-2, C-3, C-5, and C-7) [2]. The 3-bromo substituent enables Pd-catalyzed cross-coupling chemistry (Suzuki–Miyaura, Buchwald–Hartwig), while the 5-ethyl ester offers a differentiated lipophilicity profile (computed LogP 1.90) versus the methyl ester and carboxylic acid analogs, making this compound a strategically positioned intermediate for medicinal chemistry programs targeting kinase inhibition and anti-proliferative activity [3].

Why Generic Pyrazolopyridine Substitution Is Not Reliable: Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Differentiation


Substituting ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with any alternative pyrazolopyridine scaffold ignores three critical structure-dependent properties that directly govern downstream synthetic outcome and biological relevance. First, the regioisomeric identity of the [3,4-c] ring fusion versus [4,3-c], [3,4-b], or [4,3-b] fusions alters the spatial orientation of substituents and the hydrogen-bonding capacity of the pyridine nitrogen, which has been shown to impact kinase inhibitory selectivity in GSK3α/β, CLK1, and DYRK1A assays [1]. Second, the 3-bromo substituent provides a specific leaving-group propensity for Pd-catalyzed cross-coupling that differs from the 3-iodo analog (which is also commercially available and cited in Pim kinase inhibitor patents) [2]; the bromo group offers a balanced reactivity window—less labile than iodo for storage stability, yet more reactive than chloro for coupling efficiency. Third, the ethyl ester at C-5 confers a computed LogP of 1.90 and TPSA of 67.87 , which differs materially from the methyl ester analog (CAS 1206984-55-5; expected lower LogP) and the free carboxylic acid (CAS 1784634-07-6; expected LogP <0.5 at physiological pH due to ionization). These differences in lipophilicity and hydrogen-bond donor/acceptor counts affect fragment solubility, permeability, and ultimately the SAR trajectory in hit-to-lead optimization. No generic replacement can simultaneously satisfy all three differentiation axes.

Quantitative Evidence for Selecting Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Over Analogs


Computed Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid Analogs

The computed octanol-water partition coefficient (LogP) of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is 1.90 . In FBDD hit-to-lead programs, LogP is a critical parameter governing fragment solubility and permeability, with an optimal fragment LogP range of 1–3 for balanced developability [1]. The methyl ester analog (CAS 1206984-55-5) is predicted to have a LogP approximately 0.5–0.6 units lower (removal of one methylene group, ~ΔLogP −0.5 per CH₂), placing it at ~1.3–1.4, while the free carboxylic acid analog (CAS 1784634-07-6) would be substantially more polar (predicted LogP ~0.2–0.8 depending on ionization state). This differential of 0.5–1.7 LogP units between the target compound and its closest analogs is within the range known to impact aqueous solubility by 3- to 50-fold and can influence fragment hit confirmation rates in biochemical screens [1].

Fragment-based drug discovery Lipophilic ligand efficiency (LLE) Physicochemical property optimization

Polar Surface Area (TPSA) and Hydrogen-Bond Profile: Quantitative Procurement Quality Metric

The target compound has a computed topological polar surface area (TPSA) of 67.87 Ų, with 4 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 2 rotatable bonds . These values place it within the preferred fragment space according to the 'Rule of Three' (Ro3) guidelines for FBDD: MW ≤ 300 (270.08, compliant), LogP ≤ 3 (1.90, compliant), H-bond donors ≤ 3 (1, compliant), H-bond acceptors ≤ 6 (4, compliant), and rotatable bonds ≤ 3 (2, compliant) [1]. The free carboxylic acid analog adds one additional H-bond donor (total 2) and is often ionized at physiological pH, which can complicate biophysical binding assays. The methyl ester analog has identical H-bond acceptor/donor counts but reduced lipophilicity, potentially affecting non-specific binding in SPR and NMR fragment screens. The Leyan vendor specification additionally confirms 97% purity, with TPSA and rotatable bond count explicitly reported as batch-level computational quality descriptors .

Fragment quality assessment TPSA drug-likeness filter Vendor batch consistency

Scaffold Position in Fragment-Based Drug Discovery: Validated Multi-Vector Elaboration vs. Single-Vector Analogs

The RSC Advances (2023) study by Bedwell et al. explicitly validated the pyrazolo[3,4-c]pyridine scaffold—including the 5-bromo variant—as a chemically tractable fragment core capable of independent functionalization at four distinct growth vectors: N-1/N-2 (protection-group controlled alkylation), C-3 (borylation/Suzuki–Miyaura cross-coupling), C-5 (Buchwald–Hartwig amination), and C-7 (TMPMgCl·LiCl-directed metalation/Negishi coupling) [1]. This study demonstrated that 5-bromo-2-(oxan-2′-yl)-2H-pyrazolo[3,4-c]pyridine (a direct 5-halo scaffold analog of the target compound) undergoes successful C-5 amination with morpholine under Pd-catalyzed conditions, providing experimental validation of C-5 reactivity. In contrast, regioisomeric pyrazolo[4,3-c]pyridine scaffolds, such as those explored in pantothenate synthetase inhibitor programs [2], possess fundamentally different vector geometries that would yield divergent SAR if substituted blindly. The target compound's 3-bromo-5-ethyl ester substitution pattern uniquely supports three sequential orthogonal transformations: (i) Suzuki coupling at C-3 (via Br), (ii) amination at C-5 (via ester → amide conversion or direct Pd-catalyzed coupling), and (iii) electrophilic or nucleophilic elaboration at C-7.

Fragment-based drug discovery (FBDD) Growth-vector elaboration Pyrazolo[3,4-c]pyridine synthetic utility

Kinase Inhibitory Scaffold Precedent: GSK3α/β, CLK1, and DYRK1A Activity for 1,3,5-Trisubstituted Pyrazolo[3,4-c]pyridines

The Chem Pharm Bull (2017) study by Sklepari et al. demonstrated that 1,3,5-trisubstituted pyrazolo[3,4-c]pyridines—the exact substitution pattern accessible from the target compound (3-bromo for functionalization, 5-ester for conversion to diverse substituents)—exhibit concentration-dependent inhibition of GSK3α/β, CLK1, and DYRK1A kinases with good selectivity and without cytotoxicity [1]. While this study did not test the unelaborated ethyl 3-bromo-5-ester itself (consistent with its role as a synthetic intermediate), the SAR established that N1-H presence and absence of bulky 7-substitution (both features of the target compound) are critical for kinase engagement [1]. In contrast, the patent literature on pyrazolo[3,4-c]pyridines as Pim kinase inhibitors predominantly focuses on 1,3,7-substitution patterns (CN103874700B) [2], which require a different synthetic entry point and yield distinct kinase selectivity profiles. Procuring the 3-bromo-5-ester building block specifically enables rapid access to the 1,3,5-pattern that was validated for GSK3/CLK1/DYRK1A, while the 3-iodo or 7-substituted analogs would steer programs toward Pim kinase space.

Kinase inhibition GSK3 inhibitor scaffold CLK1/DYRK1A dual inhibition

Bromo vs. Iodo Leaving-Group Reactivity: Synthetic Intermediate Stability and Cross-Coupling Efficiency

The 3-bromo substituent of the target compound provides distinct reactivity advantages over the 3-iodo analog (3-iodo-2H-pyrazolo[3,4-c]pyridine, cited in CN103874700B as a Pim kinase scaffold intermediate [1]). While aryl iodides generally exhibit higher oxidative addition rates with Pd(0) catalysts, the bromo group offers superior storage stability and reduced susceptibility to unwanted dehalogenation side reactions during multi-step synthetic sequences [2]. The Bedwell et al. (2023) study demonstrated efficient Suzuki–Miyaura cross-coupling at C-3 of the analogous 5-halo-pyrazolo[3,4-c]pyridine scaffold using Pd(dppf)Cl₂ as catalyst with Cs₂CO₃ in DMAc, achieving 47–60% isolated yields for the 5-chloro variant [2], and comparable or improved yields are expected for the 3-bromo-5-ester due to the electronic influence of the ester group. Vendor specifications confirm 97% purity for the target compound , whereas the 3-iodo analog often shows batch-dependent purity degradation due to the photosensitivity of the C–I bond.

Cross-coupling reactivity Synthetic intermediate stability Bromine vs. iodine leaving group

Caveat: Limited Direct Head-to-Head Comparator Data for This Specific Building Block

All evidence items presented above are classified as Cross-study comparable, Class-level inference, or Supporting evidence. No Direct head-to-head comparison study was identified in the peer-reviewed literature or patent corpus that quantitatively measures ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate against its closest analogs (methyl ester, carboxylic acid, 3-iodo variant, or regioisomeric scaffolds) in the same assay, under identical conditions [1]. This reflects the compound's status as a relatively recently commercialized building block (CAS 2089291-71-2) rather than a biologically annotated final compound. The differentiation claims herein rely on (i) computed physicochemical properties (LogP, TPSA) with cross-study validation from the FBDD literature, (ii) scaffold-level synthetic methodology validation from the RSC Adv 2023 study, (iii) kinase target class inference from the Chem Pharm Bull 2017 SAR study, and (iv) vendor-certified purity as a procurement quality metric. Users requiring head-to-head comparative biological or synthetic data for final compound selection should commission bespoke comparator studies.

Evidence transparency Data availability statement Procurement risk assessment

Recommended Application Scenarios for Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Based on Evidence


Fragment-Based Drug Discovery (FBDD) Hit Generation: Multi-Vector Elaboration Starting Point

Based on the Bedwell et al. (2023) demonstration of four orthogonal growth vectors for the pyrazolo[3,4-c]pyridine scaffold [1], this compound is suitable as a fragment hit starting point where the 3-bromo group enables C-3 Suzuki–Miyaura diversification, the 5-ethyl ester supports conversion to amide or other carbonyl bioisosteres, and the unsubstituted N-1/N-2 and C-7 positions provide additional functionalization handles. The computed LogP of 1.90 and TPSA of 67.87 place the fragment within the Rule of Three compliant space, supporting solubility and permeability compatibility with both biochemical (HTRF, FP) and biophysical (SPR, NMR) fragment screening platforms [1][2].

GSK3β/CLK1/DYRK1A Kinase Inhibitor Lead Optimization: 1,3,5-Trisubstitution Pattern Entry

The Sklepari et al. (2017) study validated that 1,3,5-trisubstituted pyrazolo[3,4-c]pyridines bearing N1-H and lacking bulky 7-substitution exhibit selective GSK3α/β, CLK1, and DYRK1A kinase inhibition [2]. This building block's 3-bromo and 5-ester groups are strategically positioned for sequential elaboration to this exact SAR pattern. Procurement for neurodegenerative disease programs (Alzheimer's, Parkinson's) or oncology programs targeting CLK1/DYRK1A is supported by the published kinase panel data, albeit with the caveat that the building block itself is not biologically annotated.

Parallel Library Synthesis: Intermediate Lipophilicity for Solution-Phase Chemistry

With a LogP of 1.90 versus ~1.3 for the methyl ester analog and <0.5 for the carboxylic acid, the ethyl ester variant provides optimal solubility in organic solvents (DMAc, DMF, EtOAc) for Pd-catalyzed cross-coupling and amide bond formation under standard parallel synthesis conditions [1]. The 97% vendor-certified purity supports direct use in library production without pre-purification, reducing process chemistry timelines. The bromo (vs. iodo) leaving group minimizes unwanted dehalogenation during microwave-assisted Suzuki couplings, as demonstrated on the analogous 5-chloro scaffold with 47–60% isolated yields [1].

Regioisomer-Specific SAR Exploration: [3,4-c] vs. [4,3-c] Scaffold Comparison

For medicinal chemistry programs conducting systematic regioisomer SAR, this compound serves as the definitive [3,4-c] pyrazolopyridine entry point. The patent literature reveals that [4,3-c] regioisomers have been pursued for pantothenate synthetase inhibition (M. tuberculosis) [3], while [3,4-c] scaffolds dominate kinase inhibitor IP (Pim, RIP1, GSK3) [2][4]. Procurement of both regioisomers enables direct comparison of vector geometry effects on kinase selectivity, leveraging the comprehensive synthetic methodology roadmap published for the [3,4-c] series [1].

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